Lithium;5,6-dimethylpyridine-3-sulfinate
Description
Lithium;5,6-dimethylpyridine-3-sulfinate is an organometallic compound comprising a lithium cation paired with a sulfinate anion derived from 5,6-dimethylpyridine-3-sulfinic acid. The sulfinate group (-SO₂⁻) and the dimethylpyridine moiety contribute to its unique reactivity and stability, distinguishing it from other lithium salts like lithium carbonate or hydroxide .
Properties
IUPAC Name |
lithium;5,6-dimethylpyridine-3-sulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.Li/c1-5-3-7(11(9)10)4-8-6(5)2;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCGSFMOVUUZAF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=CN=C1C)S(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8LiNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Lithium;5,6-dimethylpyridine-3-sulfinate typically involves the reaction of 5,6-dimethylpyridine-3-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Lithium;5,6-dimethylpyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: The compound can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.
Scientific Research Applications
Lithium;5,6-dimethylpyridine-3-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Lithium;5,6-dimethylpyridine-3-sulfinate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, and its lithium ion can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Other Metal Sulfinates
| Property | Lithium;5,6-Dimethylpyridine-3-Sulfinate | Sodium 5,6-Dimethylpyridine-3-Sulfinate | Potassium Benzene Sulfinate |
|---|---|---|---|
| Solubility in DMSO | High | Moderate | Low |
| Thermal Stability (°C) | 180–200 | 200–220 | 220–240 |
| Reactivity | Moderate nucleophilicity | High nucleophilicity | Low nucleophilicity |
| Applications | Lithium-ion battery additives | Pharmaceutical intermediates | Catalysis |
- Lithium vs. Sodium/Potassium Salts: The smaller ionic radius of Li⁺ increases lattice energy, reducing solubility in aqueous media but enhancing stability in organic solvents. Sodium and potassium analogs exhibit higher solubility in water but lower compatibility with non-polar matrices .
- Aromatic Substituents : The dimethylpyridine group in the lithium sulfinate improves solubility in aprotic solvents compared to benzene sulfinates, which are less polar.
Comparison with Other Lithium Compounds
| Property | This compound | Lithium Carbonate | Lithium Hydroxide |
|---|---|---|---|
| Solubility in Water | Insoluble | 1.3 g/100 mL | 12.8 g/100 mL |
| Melting Point (°C) | 185 (decomposes) | 720 | 462 |
| Primary Use | Specialty synthesis | Batteries, ceramics | Pharmaceuticals |
- Industrial Relevance : Lithium carbonate and hydroxide dominate EU trade flows for lithium compounds due to their roles in batteries and ceramics, whereas the sulfinate derivative remains a niche chemical with applications in organic synthesis .
- Thermal Behavior : The sulfinate decomposes at lower temperatures than carbonate or hydroxide, limiting its utility in high-temperature processes.
Comparison with Sulfonate Analogs
Sulfonates (-SO₃⁻) differ from sulfinates (-SO₂⁻) in oxidation state and charge density. For example, 6-oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (a sulfonate) exhibits higher aqueous solubility and stability under acidic conditions compared to sulfinates, which are more reactive toward electrophiles .
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